(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety with multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base via glycosylation reactions, often using Lewis acids as catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes with optimizations for yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or protein synthesis. The ethynyl and hydroxymethyl groups enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyinosine: An antiviral compound with structural similarities.
Zidovudine: An antiretroviral medication with a related sugar moiety.
Uniqueness
The unique combination of functional groups in (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N5O4 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17N5O4/c1-4-14(22)8(5-20)23-13(10(14)21)19-7-17-9-11(18(2)3)15-6-16-12(9)19/h1,6-8,10,13,20-22H,5H2,2-3H3/t8-,10+,13-,14-/m1/s1 |
InChI Key |
LGCSVJHSDHLJRH-ZLBRTTDGSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@]([C@H](O3)CO)(C#C)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)(C#C)O)O |
Origin of Product |
United States |
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